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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-fluorophenylboronic acid is a versatile and valuable building block in medicinal
chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the
Suzuki-Miyaura coupling. Its unique electronic properties, stemming from the presence of
electron-withdrawing cyano and fluoro groups, influence the reactivity and stability of the
boronic acid moiety. This reagent has proven instrumental in the synthesis of complex
molecular architectures, particularly in the development of targeted therapies. A prime example
of its application is in the synthesis of the potent Poly(ADP-ribose) polymerase (PARP)
inhibitor, Niraparib, a marketed anti-cancer drug.

Key Application: Synthesis of PARP Inhibitor -
Niraparib

2-Cyano-6-fluorophenylboronic acid is a crucial intermediate in the synthesis of Niraparib
(MK-4827), an orally active PARP inhibitor. Niraparib is indicated for the treatment of various
cancers, particularly those with mutations in the BRCA1 and BRCAZ2 genes. The synthesis
involves a Suzuki-Miyaura coupling reaction between 2-Cyano-6-fluorophenylboronic acid
and a suitable piperidine-containing coupling partner.
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Quantitative Data: Niraparib Activity

The following table summarizes the inhibitory activity and clinical efficacy of Niraparib.

Compound Target

IC50 (nM)

Efficacy Data Reference

Niraparib (MK-
4827)

PARP-1

3.8

In the PRIMA
clinical trial for
newly diagnosed
advanced
ovarian cancer,
Niraparib
showed a
median s
progression-free
survival (PFS) of
22.1 months in
the HRD-positive
patient

population.

PARP-2 2.1

In the NOVA
clinical trial for
recurrent ovarian
cancer, Niraparib
demonstrated a
median PFS of
21.0 months in
patients with a
germline BRCA

mutation.

[1][2]

Signaling Pathway: PARP Inhibition in BRCA-

Mutated Cancer

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage
response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the
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base excision repair (BER) pathway. In cancer cells with mutations in the BRCA1 or BRCA2
genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)
is deficient. Inhibition of PARP in these cells leads to the accumulation of unrepaired SSBs,
which, upon encountering a replication fork, are converted into DSBs. The inability of BRCA-
deficient cells to repair these DSBs via HR results in genomic instability and ultimately, cell
death. This concept is known as synthetic lethality.[3][4][5]
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Reaction Setup:
- Aryl Halide
- Boronic Acid
- Catalyst
- Base

'

Establish Inert Atmosphere
(N2 or Ar)

'

Add Degassed Solvent

'

Heat Reaction Mixture
(80-100 °C)

'

Monitor Reaction Progress
(TLC or LC-MS)

Reaction Complete

Aqueous Workup and Extraction

'

Purification
(Flash Chromatography)

Pure Coupled Product
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a
novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2
mutant tumors - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. zejula.com [zejula.com]

o 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor
Resistance [frontiersin.org]

* 4. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting
[termedia.pl]

¢ 5. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Notes: 2-Cyano-6-fluorophenylboronic Acid
in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b151127#using-2-cyano-6-fluorophenylboronic-acid-
in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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